Cas no 17429-69-5 (Isorhamnetin 3-gentiobioside)

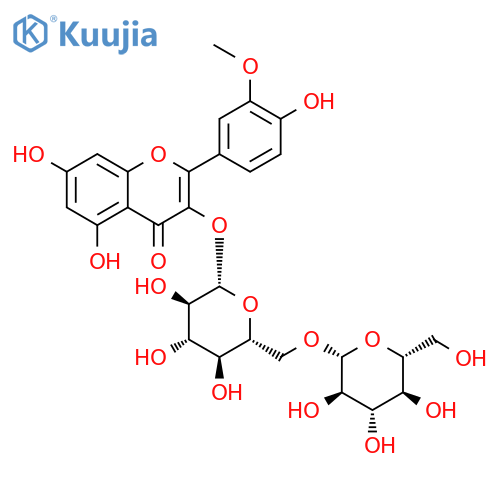

Isorhamnetin 3-gentiobioside structure

商品名:Isorhamnetin 3-gentiobioside

CAS番号:17429-69-5

MF:C28H32O17

メガワット:640.54

MDL:MFCD07368617

CID:186973

Isorhamnetin 3-gentiobioside 化学的及び物理的性質

名前と識別子

-

- 4H-1-Benzopyran-4-one,3-[(6-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-

- 4H-1-Benzopyran-4-one, 3-((6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-

- 4H-1-Benzopyran-4-one,3-[(6-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]-5,7-dihydroxy-2-(4-hy...

- 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

- Astragaloside

- Isorhamnetin 3-O-gentiobioside

- Astragalosidemix

- Astragalosidemixof

- Total Saponins from Astragali Radix

- Astragalosidetotal

- CH87984

- CH90651

- Isorhamnetin 3-gentiobioside

- Y0034

- A811629

- 3-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-6-(hydroxymethyl

-

- MDL: MFCD07368617

- インチ: 1S/C28H32O17/c1-40-13-4-9(2-3-11(13)31)25-26(20(35)17-12(32)5-10(30)6-14(17)42-25)45-28-24(39)22(37)19(34)16(44-28)8-41-27-23(38)21(36)18(33)15(7-29)43-27/h2-6,15-16,18-19,21-24,27-34,36-39H,7-8H2,1H3/t15-,16-,18-,19-,21+,22+,23-,24-,27-,28+/m1/s1

- InChIKey: GPZLFWVUSQREQH-QDYVESOYSA-N

- ほほえんだ: O([C@H]1[C@@H]([C@@H](O)[C@H](O)[C@@H](CO[C@H]2[C@@H]([C@@H](O)[C@H](O)[C@@H](CO)O2)O)O1)O)C1C(C2=C(C=C(O)C=C2OC=1C1C=CC(O)=C(OC)C=1)O)=O

計算された属性

- せいみつぶんしりょう: 640.16395g/mol

- ひょうめんでんか: 0

- XLogP3: -1.5

- 水素結合ドナー数: 10

- 水素結合受容体数: 17

- 回転可能化学結合数: 8

- どういたいしつりょう: 640.16395g/mol

- 単一同位体質量: 640.16395g/mol

- 水素結合トポロジー分子極性表面積: 275Ų

- 重原子数: 45

- 複雑さ: 1060

- 同位体原子数: 0

- 原子立体中心数の決定: 10

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 640.5

じっけんとくせい

- 色と性状: Yellow powder

- ふってん: 1000.6℃/760mmHg

- PSA: 278.66000

- LogP: -2.41170

Isorhamnetin 3-gentiobioside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A833186-20mg |

Astragaloside |

17429-69-5 | ,≥98% | 20mg |

¥226.00 | 2022-09-03 | |

| TRC | I893003-1mg |

Isorhamnetin 3-gentiobioside |

17429-69-5 | 1mg |

$ 155.00 | 2023-09-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A52540-20mg |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

17429-69-5 | 20mg |

¥148.0 | 2021-09-10 | ||

| Ambeed | A714724-10mg |

Astragaloside |

17429-69-5 | 97% | 10mg |

$15.0 | 2024-08-03 | |

| Aaron | AR00ADBR-20mg |

Astragaloside |

17429-69-5 | 20mg |

$51.00 | 2025-02-10 | ||

| 1PlusChem | 1P00AD3F-500mg |

ASTRAGALOSIDE |

17429-69-5 | ≥95% | 500mg |

$187.00 | 2024-06-19 | |

| 1PlusChem | 1P00AD3F-25mg |

ASTRAGALOSIDE |

17429-69-5 | ≥95% | 25mg |

$39.00 | 2024-06-19 | |

| A2B Chem LLC | AE82731-20mg |

Astragaloside |

17429-69-5 | analytical standard ≥98% | 20mg |

$158.00 | 2024-04-20 | |

| TargetMol Chemicals | T4S0823-50mg |

Astragaloside |

17429-69-5 | 50mg |

¥ 1000 | 2024-07-20 | ||

| A2B Chem LLC | AE82731-100mg |

Astragaloside |

17429-69-5 | 98% by HPLC | 100mg |

$9835.00 | 2024-01-03 |

Isorhamnetin 3-gentiobioside 関連文献

-

Haijun Qu,Meijuan Sun,Yu Cao,Longyuan Wang,Zhiwu Han Anal. Methods 2014 6 6815

-

Xiangyu Zhang,Yaojuan Chu,Mengli Wang,Yingying Shi,Lihua Zuo,Zhuolun Li,Jiyun Liu,Jian Kang,Shuzhang Du,Bing Li,Zhi Sun,Xiaojian Zhang Anal. Methods 2022 14 4990

-

Hui-Long Luo,Jie Zhong,Fu-Yuan Ye,Qian Wang,Yue-Ming Ma,Ping Liu,Hua Zhang,Ming-Yu Sun,Jian Jiang Anal. Methods 2014 6 4593

-

Feng Qiu,Zhanqi Tong,Jianyi Gao,Manyuan Wang,Muxin Gong Anal. Methods 2015 7 3054

-

Jing Zhang,Wen Xu,Yuanyuan Chen,Juan Huang,Junqi Bai,Xiaohui Qiu,Zhihai Huang Anal. Methods 2015 7 9800

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:17429-69-5)Astragaloside

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ